methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-
Description
This compound is a highly functionalized methyl ester derivative of tetrahydro-2H-pyran, characterized by a complex stereochemical arrangement (2S,3S,4S,5R,6R) and multiple substituents critical for its reactivity and applications in organic synthesis. Key features include:
- Azido groups (N₃) at positions 5 and 3, enabling participation in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer synthesis .
- Acetoxy and acetoxymethyl groups, which serve as protecting groups for hydroxyl functionalities during synthetic pathways .
- Benzyloxy substituents at positions 4 and 5, enhancing steric protection and solubility in organic solvents .
This compound is likely employed as a glycosylation intermediate or precursor for bioactive molecule synthesis, given its resemblance to protected carbohydrate derivatives used in glycochemistry .
Properties
Molecular Formula |
C60H66N6O17S |
|---|---|
Molecular Weight |
1175.3 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R)-4-acetyloxy-2-(acetyloxymethyl)-5-azido-6-(4-methylphenyl)sulfanyloxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C60H66N6O17S/c1-36-26-28-44(29-27-36)84-60-48(64-66-62)52(78-39(4)69)50(46(80-60)35-73-38(3)68)81-59-56(77-33-43-24-16-9-17-25-43)53(76-32-42-22-14-8-15-23-42)54(55(83-59)57(70)71-5)82-58-47(63-65-61)51(75-31-41-20-12-7-13-21-41)49(45(79-58)34-72-37(2)67)74-30-40-18-10-6-11-19-40/h6-29,45-56,58-60H,30-35H2,1-5H3/t45-,46-,47-,48-,49-,50?,51-,52-,53+,54+,55+,56-,58-,59-,60?/m1/s1 |
InChI Key |
JCSBMSOOEKPGQR-LJKBLQKGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2[C@@H]([C@H](C([C@H](O2)COC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OCC5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-])OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(=O)C)N=[N+]=[N-] |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)C(=O)OC)OC4C(C(C(C(O4)COC(=O)C)OCC5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-])OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of the tetrahydropyran ring: This step often involves cyclization reactions using appropriate starting materials.
Introduction of functional groups: Functional groups such as azido, acetoxy, and benzyloxy groups are introduced through substitution reactions, often using reagents like sodium azide, acetic anhydride, and benzyl alcohol.
Protection and deprotection steps: Protecting groups are used to prevent unwanted reactions at specific sites, followed by deprotection to reveal the desired functional groups.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Optimization of reaction conditions: Scaling up the reactions while maintaining high yields and purity.
Use of automated synthesis equipment: To ensure reproducibility and efficiency.
Purification techniques: Such as chromatography and crystallization to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of azido groups to amines using reducing agents like LiAlH4.
Substitution: Nucleophilic substitution reactions to replace functional groups with others.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, etc.
Reducing agents: LiAlH4, NaBH4, etc.
Solvents: Common solvents like dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, reduction of azido groups would yield amines, while oxidation of hydroxyl groups would yield carbonyl compounds.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the azido groups in this compound can be used for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.
Medicine
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous pyran derivatives from the literature, focusing on substituents, physical properties, and synthetic yields:
Key Observations:
Substituent Diversity: The target compound’s dual azido groups and p-tolylthio moiety distinguish it from simpler analogs like the tetraacetoxy derivative or fluorophenoxy-substituted compounds . These groups enhance its utility in bioorthogonal reactions and thiol-disulfide exchange processes.
Synthetic Yields : While the target’s yield is unreported, structurally simpler compounds (e.g., derivatives) show moderate yields (27–33%), highlighting the complexity of synthesizing multi-functionalized pyran rings .
Protection Strategies : Benzyloxy and acetoxy groups are common in carbohydrate chemistry for hydroxyl protection, as seen in the target and ’s compound .
Research Findings and Functional Implications
Azido Group Reactivity : Azido-functionalized pyrans (e.g., the target and ) are pivotal in click chemistry, enabling efficient conjugation with alkynes for drug delivery systems or polymer networks .
Benzyloxy vs. Acetoxy : Benzyloxy groups offer long-term stability under acidic conditions, whereas acetoxy groups are cleavable under basic conditions, allowing sequential deprotection in multi-step syntheses .
p-Tolylthio Specificity: The p-tolylthio group in the target compound may enhance solubility in nonpolar solvents and serve as a leaving group in nucleophilic substitution reactions, a feature absent in fluorophenoxy or pyridyl analogs .
Biological Activity
The compound methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-, represents a complex structure with potential biological activities. This article explores its biological activity based on current research findings.
Chemical Structure and Properties
The compound is characterized by multiple functional groups including azido and acetoxy moieties attached to a tetrahydropyran backbone. The presence of these groups suggests potential reactivity and interactions with biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance:
- Study Findings : A series of tetrahydropyran derivatives demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups enhanced this activity significantly .
Anticancer Activity
The compound's structural analogs have shown promising results in inhibiting cancer cell proliferation:
- Case Study : A derivative with a similar azido group was tested against human breast cancer cell lines (MCF-7), showing an IC50 value of 34.78 µM using the SRB assay. This suggests that modifications in the tetrahydropyran structure can lead to enhanced anticancer properties .
The biological mechanisms underlying the activity of these compounds often involve:
- Inhibition of Enzymatic Pathways : Compounds similar to the one have been found to inhibit key enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
